N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide
Description
The target compound features a benzodioxol ring (a methylenedioxy-substituted benzene) linked via an ethyl group to a morpholine moiety. The ethanediamide (oxalamide) backbone bridges a phenyl group and the morpholin-ethyl-benzodioxol substructure.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h1-7,12,17H,8-11,13-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDCSUZSWADCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving an appropriate halogenated precursor.
Coupling with Phenylethanediamide: The final step involves coupling the benzodioxole-morpholine intermediate with phenylethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C21H23N3O5
- Molecular Weight : 397.4 g/mol
- CAS Number : 887218-36-2
The presence of a benzodioxole ring, a morpholine moiety, and an amide linkage contributes to its unique biological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways within cells.
- Signal Transduction Interference : It may disrupt signal transduction pathways, affecting cellular responses to external stimuli.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, suggesting significant anticancer activity .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes involved in tumor progression:
These findings suggest that this compound could be a promising candidate for further development as an enzyme inhibitor in cancer therapeutics.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Cdc25 Inhibition : A study demonstrated that derivatives of the compound effectively inhibited Cdc25 phosphatases, which are critical in regulating cell cycle progression. The study reported significant inhibition with IC50 values indicating potential therapeutic applications in cancer treatment .
- Antiproliferative Activity : In another research effort, the compound was tested against various tumor cell lines, including MDA-MB 231 (breast cancer) and PC3 (prostate cancer), showing promising results with IC50 values below 10 µM .
Q & A
Basic: What are the key synthetic steps and purification methods for N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide?
Answer:
The synthesis typically involves:
- Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC or HATU) to form amide bonds between the benzodioxole-morpholine ethylamine intermediate and phenyl ethanediamide precursors .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the product, with purity confirmed via NMR and mass spectrometry .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Answer:
- X-ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve the crystal structure. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .
- Functional Group Analysis : The benzodioxole ring, morpholine group, and ethanediamide linkage are confirmed via Fourier-transform infrared spectroscopy (FT-IR) and nuclear Overhauser effect (NOE) experiments in NMR .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield?
Answer:
- Temperature Control : Lowering reaction temperatures (0–5°C) during coupling steps minimizes side reactions like epimerization .
- Catalyst Screening : Testing alternative catalysts (e.g., DMAP or HOAt) can improve amidation efficiency .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or inline UV spectroscopy tracks reaction progress, allowing dynamic adjustment of stoichiometry .
Advanced: What experimental strategies address contradictions between computational bioactivity predictions and empirical data?
Answer:
- Binding Affinity Reassessment : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target interactions, validating or refuting docking simulations .
- Metabolic Stability Tests : Liver microsome assays identify off-target metabolic pathways that may reduce observed activity .
- Structural Analog Comparison : Testing derivatives (e.g., replacing morpholine with piperazine) clarifies structure-activity relationships (SAR) .
Advanced: How do researchers resolve crystallographic data discrepancies for this compound?
Answer:
- Twinned Data Refinement : SHELXL’s twin refinement module is applied for crystals with pseudo-symmetry, using HKLF5 format data to model overlapping lattices .
- Disorder Modeling : Partial occupancy sites (e.g., flexible morpholine rings) are resolved via iterative refinement with restraints on bond lengths and angles .
Basic: What biological assays are recommended for preliminary pharmacological profiling?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets .
Advanced: What analytical techniques validate stability under physiological conditions?
Answer:
- Forced Degradation Studies : Exposure to acidic/basic conditions, heat, or UV light, followed by LC-MS to identify degradation products .
- Plasma Stability Assays : Incubation with human plasma at 37°C, with HPLC monitoring over 24 hours .
Advanced: How can researchers leverage structural analogs to enhance bioactivity?
Answer:
- Scaffold Hopping : Replacing the benzodioxole group with indole or quinoline moieties to modulate lipophilicity and target engagement .
- Bioisosteric Replacement : Substituting the ethanediamide linker with a sulfonamide group to improve metabolic stability .
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste Management : Segregate halogenated waste (from chlorinated solvents) and neutralize acidic/basic byproducts before disposal .
Advanced: How can machine learning models predict synthetic pathways for novel derivatives?
Answer:
- Retrosynthesis Tools : Platforms like ASKCOS or IBM RXN for proposing reaction routes based on existing databases .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulating transition states to predict regioselectivity in amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
